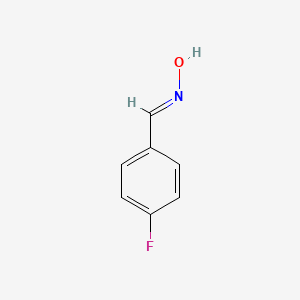

4-Fluorobenzaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSKSLWXDUJVTHE-WEVVVXLNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-95-4, 7304-35-0, 459-23-4 | |

| Record name | 4-Fluorobenzaldehyde oxime, Z- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluorobenzaldehyde oxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007304350 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-p-fluorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.754 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | p-Fluorobenzaldehyde oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Fluorobenzaldehyde oxime | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4E5N38TPU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Fluorobenzaldehyde oxime synthesis from 4-fluorobenzaldehyde

An In-Depth Technical Guide to the Synthesis of 4-Fluorobenzaldehyde Oxime

This guide provides a comprehensive technical overview for the synthesis of this compound from 4-fluorobenzaldehyde. It is designed for an audience of researchers, scientists, and professionals in drug development. The document details the chemical theory, experimental procedures, and analytical validation necessary for the successful and safe execution of this synthesis. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the process.

Introduction: Significance of this compound

This compound is a pivotal intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its structural motif, featuring a fluorine atom on the benzene ring, often imparts desirable properties such as enhanced metabolic stability and increased binding affinity to biological targets. A notable application of this compound is in the synthesis of fluoxetine, a widely used antidepressant. A reliable and well-characterized synthetic route to this compound is therefore of significant interest to the chemical and pharmaceutical industries.

Reaction Mechanism and Theoretical Background

The synthesis of this compound from 4-fluorobenzaldehyde proceeds via a condensation reaction with hydroxylamine. The reaction is typically carried out in the presence of a base, which deprotonates hydroxylamine, increasing its nucleophilicity.

The mechanism can be described in the following steps:

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine, a potent nucleophile, attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This results in the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the former carbonyl group, forming a carbinolamine intermediate.

-

Dehydration: The carbinolamine then undergoes dehydration, where a water molecule is eliminated, to form the final oxime product. The presence of a base facilitates the removal of a proton in this step.

This reaction is an equilibrium process. To drive the reaction to completion, it is often necessary to remove the water as it is formed or to use an excess of one of the reactants.

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Purity | Supplier |

| 4-Fluorobenzaldehyde | C7H5FO | 124.11 | 12.4 g (0.1 mol) | >99% | Sigma-Aldrich |

| Hydroxylamine hydrochloride | NH2OH·HCl | 69.49 | 8.3 g (0.12 mol) | >99% | Sigma-Aldrich |

| Sodium hydroxide | NaOH | 40.00 | 4.8 g (0.12 mol) | >98% | Fisher Scientific |

| Ethanol | C2H5OH | 46.07 | 100 mL | 95% | VWR |

| Water | H2O | 18.02 | As needed | Distilled | --- |

| Diethyl ether | (C2H5)2O | 74.12 | As needed | ACS Grade | Fisher Scientific |

| Anhydrous sodium sulfate | Na2SO4 | 142.04 | As needed | Granular | Sigma-Aldrich |

3.2. Equipment

-

250 mL three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Melting point apparatus

-

FTIR spectrometer

-

NMR spectrometer

3.3. Reaction Setup and Procedure

An In-depth Technical Guide to 4-Fluorobenzaldehyde Oxime: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluorobenzaldehyde oxime (C₇H₆FNO) is a synthetically versatile oxime derivative that serves as a crucial intermediate in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a para-fluorinated benzene ring, imparts unique electronic properties that enhance stability and reactivity, making it a valuable precursor for a wide range of functionalized molecules.[1] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, validated synthesis protocols, and key applications, particularly in the realm of drug development. By explaining the causality behind experimental choices and grounding claims in authoritative references, this document serves as an essential resource for professionals leveraging this compound in their research.

Molecular Structure and Physicochemical Properties

Chemical Structure and Isomerism

This compound is characterized by a benzene ring substituted with a fluorine atom at the para-position and an oxime functional group (-CH=N-OH).[1] The presence of the C=N double bond results in geometric isomerism, leading to the existence of (E) and (Z) isomers. The relative stability and predominance of these isomers can be influenced by reaction conditions and solvent choice.[3] The fluorine atom enhances the compound's reactivity and stability, making it a valuable intermediate in various synthetic pathways.[1]

Physicochemical Data

The integration of a fluorine atom significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.[4][5] The key physicochemical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO | [6][7] |

| Molecular Weight | 139.13 g/mol | [1][7] |

| CAS Number | 459-23-4 (unspecified stereochemistry), 588-95-4 (Z-isomer), 7304-35-0 (E-isomer) | [6][7][8] |

| Melting Point | 82-85 °C | [2][9] |

| Boiling Point | 194.9 °C at 760 mmHg | [9][10] |

| Appearance | White amorphous solid or colorless to pale yellow liquid/solid | [1][8] |

| Density | ~1.14 g/cm³ | [2][9] |

| pKa | 10.58 - 11.18 (Predicted) | [2][11] |

Synthesis and Mechanistic Insights

The most common and efficient synthesis of this compound is the condensation reaction between 4-fluorobenzaldehyde and hydroxylamine.[1] This reaction proceeds via a nucleophilic addition mechanism.

Reaction Mechanism

The synthesis is a well-established oximation reaction. The process unfolds as follows:

-

Deprotonation: A base neutralizes the hydrochloride salt of hydroxylamine, liberating the free hydroxylamine, which is a more potent nucleophile.[12]

-

Nucleophilic Attack: The nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde.[1][12]

-

Intermediate Formation: This attack forms an unstable carbinolamine intermediate.[12]

-

Dehydration: The intermediate readily undergoes dehydration (elimination of a water molecule) to form the stable C=N double bond of the oxime.[1][12]

The use of a slight excess of hydroxylamine hydrochloride ensures the complete conversion of the starting aldehyde.[1]

Detailed Experimental Protocol: Hydroxylamine Hydrochloride Method

This protocol is a standard, reliable method for producing high-purity this compound in a laboratory setting.[1]

Materials:

-

4-Fluorobenzaldehyde (1.0 equiv)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equiv)

-

Sodium hydroxide or Sodium carbonate (1.5 equiv)

-

Methanol or Ethanol

-

Water

-

Hydrochloric acid (for acidification)

Procedure:

-

Dissolution: Dissolve 4-fluorobenzaldehyde (1.0 equiv) in methanol or ethanol in a round-bottom flask. Rationale: These polar protic solvents effectively solubilize both the aldehyde and the hydroxylamine salt, creating a homogenous reaction environment.

-

Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (1.2 equiv) and sodium hydroxide (1.5 equiv) in water and add this solution to the flask. Rationale: The base liberates free hydroxylamine, the active nucleophile, from its salt.

-

Reaction: Stir the mixture at a controlled temperature of 25–40°C for 2–4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC). Rationale: Gentle heating can increase the reaction rate without promoting side reactions. TLC is crucial for determining the point of complete consumption of the starting material.

-

Precipitation: Once the reaction is complete, cool the mixture and carefully acidify it with dilute HCl. This will cause the this compound to precipitate out of the solution.[1] Rationale: The oxime is less soluble in acidic aqueous media, allowing for its isolation.

-

Isolation and Purification: Filter the precipitate, wash it with cold water to remove residual salts, and dry it. For higher purity, the crude product can be recrystallized from a suitable solvent system like ethyl acetate/hexane.[1] Rationale: Recrystallization is a robust technique for removing impurities, yielding high-purity crystalline oxime.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Chromatographic Characterization

Rigorous characterization is essential to confirm the identity, purity, and isomeric ratio of the synthesized this compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides key diagnostic signals. The oxime proton (CH=N-OH) typically appears as a singlet around δ 8.13 ppm in CDCl₃.[1] The aromatic protons appear as a multiplet between δ 7.07-7.59 ppm.[1][13] The exact chemical shifts can help distinguish between E and Z isomers.

-

¹³C NMR Spectroscopy : The carbon spectrum will show characteristic peaks for the oxime carbon (C=N) and the aromatic carbons, including the carbon attached to the fluorine atom, which will exhibit a large C-F coupling constant.

-

FT-IR Spectroscopy : Infrared spectroscopy is used to confirm the presence of key functional groups. Expect to see a broad peak for the O-H stretch of the oxime, a C=N stretch, and characteristic peaks for the fluorinated aromatic ring.

-

Mass Spectrometry : This technique confirms the molecular weight of the compound (139.13 g/mol ).[1][7]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of the final product. A gradient method using a C18 column with a mobile phase of acetonitrile and water is typically effective for resolving the oxime from any unreacted aldehyde or impurities.

Applications in Drug Development and Medicinal Chemistry

Oximes are a privileged class of compounds in medicinal chemistry, recognized for their diverse pharmacological activities, including antibacterial, antifungal, and anticancer properties.[14][15][16] The oxime functional group is present in several FDA-approved drugs, such as the cephalosporin antibiotics cefuroxime and cefpodoxime.[3][14]

This compound serves as a critical building block for more complex molecules with therapeutic potential.[1][2] The para-fluoro substituent is a bioisostere of a hydrogen atom but can significantly improve metabolic stability and binding affinity by altering the molecule's electronic landscape.[4]

Key Roles in Synthesis:

-

Precursor to Bioactive Molecules : It is a starting material for synthesizing novel therapeutic agents, including potential anticancer and antimicrobial compounds.[1][2][17]

-

Intermediate for Heterocycles : The oxime group is versatile and can be converted into other functional groups like amines or nitriles, or used in cycloaddition reactions to build complex heterocyclic scaffolds common in drug molecules.[1][15]

-

Enzyme Inhibition Studies : The compound and its derivatives are used in research to study enzyme inhibition and protein-ligand interactions.[1] For example, some benzaldoxime derivatives have been shown to be effective inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[18]

Logical Pathway from Intermediate to Drug Candidate

Caption: Synthetic utility of this compound in drug discovery.

Conclusion

This compound is more than a simple chemical; it is a foundational element for innovation in pharmaceutical and chemical research. Its straightforward and high-yielding synthesis, combined with the advantageous properties conferred by the fluorine substituent, ensures its continued importance as a versatile building block.[1][4] This guide provides the core technical knowledge required for its effective synthesis, characterization, and application, empowering researchers to leverage its full potential in the development of novel and impactful molecules.

References

-

Reddy, A. S., & Kumar, M. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Pharmaceuticals, 15(1), 55. Available from: [Link]

-

Reddy, A. S., & Kumar, M. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. Semantic Scholar. Retrieved January 6, 2026, from [Link]

-

Reddy, A. S., & Kumar, M. (2022). FDA-Approved Oximes and Their Significance in Medicinal Chemistry. ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). Chemsrc. Retrieved January 6, 2026, from [Link]

-

Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes - Supporting Information. (n.d.). Synlett. Retrieved January 6, 2026, from [Link]

-

The Medicinal Properties for FDA-Approved Oximes. (2022). Encyclopedia.pub. Retrieved January 6, 2026, from [Link]

-

Pharmacological activities of oximes. (2021). ResearchGate. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). precisionFDA. Retrieved January 6, 2026, from [Link]

-

Benzaldehyde, p-fluoro-, oxime. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

N-[(4-fluorophenyl)methylidene]hydroxylamine. (n.d.). PubChem. Retrieved January 6, 2026, from [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. (n.d.). Asian Journal of Chemistry. Retrieved January 6, 2026, from [Link]

-

Understanding the Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 6, 2026, from [Link]

-

This compound, Z-. (n.d.). GSRS. Retrieved January 6, 2026, from [Link]

-

This compound. (n.d.). LookChem. Retrieved January 6, 2026, from [Link]

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. (2012). Royal Society of Chemistry. Retrieved January 6, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cas 459-23-4,this compound | lookchem [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GSRS [precision.fda.gov]

- 8. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]

- 9. echemi.com [echemi.com]

- 10. This compound | CAS#:7304-35-0 | Chemsrc [chemsrc.com]

- 11. Page loading... [guidechem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. FDA-Approved Oximes and Their Significance in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. asianpubs.org [asianpubs.org]

(E)-4-fluorobenzaldehyde oxime and (Z)-4-fluorobenzaldehyde oxime isomers

An In-Depth Technical Guide to the Stereoisomers of 4-Fluorobenzaldehyde Oxime

For professionals in chemical research and drug development, the precise control and characterization of stereoisomers are not merely academic exercises; they are fundamental to ensuring the efficacy, safety, and patentability of novel chemical entities. The geometric isomers of oximes, designated as (E) and (Z), represent a critical class of stereoisomers where subtle differences in spatial arrangement can lead to profound changes in biological activity and physicochemical properties.

This guide provides a comprehensive exploration of the (E) and (Z) isomers of this compound, a versatile synthetic intermediate.[1][2] We will delve into the causality behind synthetic choices, the principles of stereochemical stability, robust protocols for separation, and the definitive analytical techniques required for unambiguous characterization. This document is structured to serve as a practical, field-proven resource for scientists navigating the challenges of oxime stereochemistry.

Part 1: Synthesis and Stereochemical Outcome

The standard synthesis of aldoximes, including this compound, involves the condensation reaction between the parent aldehyde and hydroxylamine.[3] This reaction typically proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to yield the C=N double bond of the oxime.[1][3]

While the reaction is generally high-yielding, it seldom produces a single stereoisomer. The formation of a mixture of (E) and (Z) isomers is a common outcome, with the ratio often influenced by reaction conditions such as temperature, pH, and solvent polarity.[1][4] Classical synthetic methods often yield isomer mixtures ranging from 85:15 to 1:1 (Z:E).[4] The thermodynamic equilibrium between the isomers can be influenced by the very reagents used for their synthesis, with temperature being a critical factor in determining the final ratio.[4]

Underlying Mechanism and Rationale

The formation of an initial hydroxylamine adduct is followed by an elimination of water. The stereochemistry of the final oxime is determined during this dehydration step. The transition state leading to either the (E) or (Z) isomer can be influenced by steric and electronic factors, making precise stereocontrol challenging without specific directing groups or catalysts. The para-fluoro substituent in this compound has electronic effects but does not provide strong steric bias near the reaction center, typically leading to isomer mixtures.[1]

Caption: Generalized workflow for oxime synthesis.

Experimental Protocol: Synthesis of this compound Mixture

This protocol describes a standard laboratory procedure for synthesizing a mixture of (E)- and (Z)-4-fluorobenzaldehyde oxime.

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-fluorobenzaldehyde (5.0 g, 40.3 mmol, 1.0 equiv) in ethanol (30 mL).

-

Reagent Preparation: In a separate beaker, prepare an aqueous solution by dissolving hydroxylamine hydrochloride (3.64 g, 52.4 mmol, 1.3 equiv) and anhydrous sodium carbonate (4.70 g, 44.3 mmol, 1.1 equiv) in water (25 mL).

-

Reaction Execution: Add the aqueous solution to the ethanolic solution of the aldehyde. Equip the flask with a reflux condenser and stir the mixture at room temperature.

-

Monitoring: The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system until the starting aldehyde spot is consumed (typically 1-2 hours).

-

Workup and Isolation: Once the reaction is complete, reduce the volume of the solvent in vacuo. Add 50 mL of cold deionized water to the residue to precipitate the product.

-

Purification: Collect the crude solid product by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum. This will yield a white solid consisting of a mixture of (E) and (Z) isomers.

Part 2: Isomer Stability, Separation, and Interconversion

The ability to isolate and study pure (E) and (Z) isomers hinges on their relative stability and the energy barrier to their interconversion. For oximes, this barrier is significantly higher than for imines, allowing for the separation and handling of individual geometric isomers at room temperature.[5] The increased stability is attributed to the electronegative oxygen atom on the nitrogen, which alters the hybridization and raises the energy of the transition state required for rotation around the C=N bond.[5]

In many cases, the (E)-isomer of an aldoxime is the thermodynamically more stable form, particularly in the solid state, where it can be stabilized by intermolecular hydrogen bonds that are sterically hindered in the (Z)-isomer.[6] However, in solution, the relative stability can be influenced by the solvent. Despite this, the energy barrier for interconversion is often substantial, calculated to be around 200 kJ/mol in some systems, making spontaneous isomerization at room temperature extremely unlikely.[6]

Isomer Separation: The Role of Column Chromatography

Silica gel column chromatography is the most effective and widely used method for separating (E) and (Z) oxime isomers on a laboratory scale.[4][7] The principle lies in the differential adsorption of the isomers to the stationary phase (silica gel). Due to differences in their dipole moments and ability to act as hydrogen bond donors/acceptors, one isomer will typically have a stronger affinity for the silica gel and thus elute more slowly.

Caption: Experimental workflow for isomer separation.

Experimental Protocol: Chromatographic Separation of (E) and (Z) Isomers

-

Column Preparation: Prepare a slurry of silica gel (230-400 mesh) in a non-polar eluent (e.g., 9:1 hexane:ethyl acetate). Pack a chromatography column with the slurry to create a uniform stationary phase bed.

-

Sample Preparation: Dissolve the crude mixture of this compound isomers in a minimum amount of dichloromethane or the eluent.

-

Loading: Carefully load the dissolved sample onto the top of the silica gel column.

-

Elution: Begin elution with the chosen solvent system (e.g., starting with 9:1 hexane:ethyl acetate). The separation can be improved by using a shallow gradient of increasing polarity (e.g., gradually increasing the ethyl acetate concentration).

-

Fraction Collection: Collect small fractions of the eluate and monitor their composition by TLC. The two isomers should appear as distinct spots with different Rf values.

-

Isolation: Combine the fractions containing the pure, separated isomers. Evaporate the solvent under reduced pressure to yield the isolated (E) and (Z) isomers as solids.

Part 3: Definitive Spectroscopic Characterization

Unambiguous assignment of the (E) and (Z) configuration is accomplished primarily through Nuclear Magnetic Resonance (NMR) spectroscopy.[8] Techniques such as ¹H NMR, ¹³C NMR, and 2D NMR (specifically NOESY) provide definitive proof of stereochemistry.[9]

¹H and ¹³C NMR Spectroscopy

The key to differentiating the isomers lies in the magnetic anisotropy of the C=N-OH group.[7] The chemical environment of nuclei located near this group differs significantly between the two isomers.

-

¹H NMR: For an aldoxime, the most diagnostic proton is the one attached to the C=N carbon (the aldehydic proton). The spatial proximity of this proton to the hydroxyl group's lone pair of electrons in one isomer versus the other leads to a measurable difference in its chemical shift.[8] Similarly, the aromatic protons ortho to the oxime group will experience different shielding or deshielding effects.

-

¹³C NMR: The chemical shift of the carbon atom in the C=N bond is sensitive to the stereochemistry.[8] Furthermore, steric compression can influence the chemical shifts of nearby carbons. In the more sterically hindered isomer, carbon atoms in close proximity often experience a shielding effect, causing their signals to appear at a lower chemical shift (upfield).[8]

Nuclear Overhauser Effect (NOESY) Spectroscopy

2D NOESY is the gold standard for assigning oxime geometry. This experiment detects through-space correlations between protons that are close to each other (< 5 Å). For this compound:

-

In the (E)-isomer , the aldehydic proton (-CH =N) and the hydroxyl proton (-OH ) are on the same side (syn). A cross-peak between these two protons will be observed in the NOESY spectrum.

-

In the (Z)-isomer , these protons are on opposite sides (anti), and no such correlation will be observed. Instead, a correlation between the aldehydic proton and the ortho protons of the fluorophenyl ring may be seen.

Caption: Key NOESY correlations for isomer identification.

Summary of Expected Analytical Data

| Parameter | (E)-4-fluorobenzaldehyde oxime | (Z)-4-fluorobenzaldehyde oxime | Rationale for Difference |

| ¹H NMR (Aldehydic H) | Downfield shift (e.g., ~8.1 ppm) | Upfield shift (e.g., ~7.5 ppm) | Anisotropic effect of the OH group deshields the syn proton in the (E)-isomer. |

| ¹³C NMR (C=N Carbon) | Distinct chemical shift | Distinct chemical shift | Different electronic environments and steric strain around the C=N bond. |

| NOESY Spectrum | Cross-peak between OH and Aldehydic H | NO cross-peak between OH and Aldehydic H | Protons are spatially close in the (E)-isomer and distant in the (Z)-isomer.[9] |

| IR Spectroscopy (N-O) | ~950 - 930 cm⁻¹ | ~950 - 930 cm⁻¹ | Subtle differences in N-O stretching may be observed.[7] |

Note: Exact chemical shifts are solvent-dependent and should be confirmed experimentally.

Part 4: Applications in Drug Development and Organic Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][10]

-

Building Blocks for Heterocycles: The oxime functionality is a precursor for generating nitrile oxides via oxidation, which can then undergo [3+2] cycloaddition reactions to form isoxazole and isoxazoline rings—scaffolds present in many biologically active compounds.[11]

-

Modulation of Pharmacokinetics: The presence of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate lipophilicity, potentially leading to superior drug candidates.[11][12]

-

Biological Activity: Oximes themselves have been investigated for a range of therapeutic properties, including anticancer and antimicrobial activities.[1][12] Anti-oximes of aldehydes have also been studied as potential inhibitors of enzymes like aldose reductase.[13] The specific stereochemistry, (E) or (Z), can be critical for achieving the correct orientation for binding to a biological target.

Conclusion

The (E) and (Z) isomers of this compound are distinct chemical entities whose controlled synthesis, separation, and characterization are essential for their effective use in research and development. Standard oximation reactions typically produce an isomeric mixture, necessitating robust separation techniques like silica gel chromatography. Definitive stereochemical assignment is achieved through a systematic analysis of NMR data, with NOESY spectroscopy providing unambiguous proof of configuration. By understanding the principles of their stability and applying the rigorous protocols outlined in this guide, researchers can confidently prepare and utilize pure oxime isomers as valuable intermediates for the synthesis of novel molecules in drug discovery and materials science.

References

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. MDPI. Available at: [Link]

-

Selective Synthesis of E and Z Isomers of Oximes. ResearchGate. Available at: [Link]

-

Selective Binding and Isomerization of Oximes in a Self-Assembled Capsule. Journal of the American Chemical Society. Available at: [Link]

-

An Efficient Procedure for Synthesis of Oximes by Grinding. Available at: [Link]

-

NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. ResearchGate. Available at: [Link]

-

Facile Synthesis of E and Z Isomers by the Propyloxime Form. TSI Journals. Available at: [Link]

-

cis trans isomerism - Why are oxime geometrical isomers stable?. Chemistry Stack Exchange. Available at: [Link]

-

Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Available at: [Link]

-

A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central (PMC). Available at: [Link]

-

A Simple Synthesis of Oximes. ResearchGate. Available at: [Link]

-

Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. National Center for Biotechnology Information (NCBI). Available at: [Link]

-

Aldoximes enable proton-relayed NMR hyperpolarisation. Royal Society of Chemistry. Available at: [Link]

- Process for the stereoselective synthesis of the E isomer of aryl alkyl oximes. Google Patents.

-

The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution. Nature. Available at: [Link]

-

This compound. PubChem. Available at: [Link]

-

This compound. precisionFDA. Available at: [Link]

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information. Wiley Online Library. Available at: [Link]

-

A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Journal of the Korean Chemical Society. Available at: [Link]

-

This compound, Z-. Global Substance Registration System (GSRS). Available at: [Link]

-

The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Cas 459-23-4,this compound. LookChem. Available at: [Link]

-

E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Royal Society of Chemistry. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Cas 459-23-4,this compound | lookchem [lookchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. asianpubs.org [asianpubs.org]

4-Fluorobenzaldehyde oxime CAS number 459-23-4 characterization

An In-depth Technical Guide to the Characterization of 4-Fluorobenzaldehyde Oxime (CAS 459-23-4)

Authored by: A Senior Application Scientist

Introduction

This compound (CAS Number: 459-23-4) is a pivotal synthetic intermediate whose structural scaffold is of significant interest to researchers in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] With a molecular formula of C₇H₆FNO, this compound belongs to the oxime class of organic molecules, characterized by the C=N-OH functional group.[3] The presence of a fluorine atom at the para position of the benzene ring imparts unique electronic properties, enhancing the molecule's stability and modulating its reactivity, making it a valuable building block for more complex molecular architectures.[1] Its applications are diverse, ranging from a precursor in the synthesis of potential anticancer and antimicrobial agents to a tool for studying enzyme inhibition and protein-ligand interactions.[1][4]

Given its role as a foundational component in multi-step syntheses, the unambiguous characterization and purity verification of this compound are not merely procedural formalities; they are prerequisites for reliable, reproducible, and meaningful research. This guide provides a comprehensive framework for the characterization of this molecule, grounded in authoritative analytical principles and field-proven methodologies. We will delve into the causality behind technique selection, present self-validating experimental protocols, and offer insights into data interpretation, ensuring that researchers can proceed with confidence in the quality of their starting material.

Physicochemical and Structural Properties

A foundational understanding begins with the compound's basic physicochemical properties. These parameters are critical for handling, storage, and selecting appropriate analytical conditions.

| Property | Value | Source(s) |

| CAS Number | 459-23-4 | [5] |

| Molecular Formula | C₇H₆FNO | [6][7] |

| Molecular Weight | 139.13 g/mol | [1][7] |

| Appearance | White amorphous solid or colorless to pale yellow liquid/solid | [1][5] |

| Melting Point | 82-85 °C (lit.) | [2][6] |

| IUPAC Name | (NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | [7] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2][8] |

Synthesis Synopsis and Impurity Profile

The most common and efficient synthesis of this compound is the condensation reaction between 4-fluorobenzaldehyde and hydroxylamine, typically using hydroxylamine hydrochloride and a base like sodium hydroxide or sodium acetate.[1][9] This reaction is a nucleophilic addition of hydroxylamine to the aldehyde's carbonyl group, followed by dehydration to yield the oxime.

Understanding this pathway is crucial for anticipating potential impurities. The primary impurities could include unreacted 4-fluorobenzaldehyde and potential side-products like imine derivatives if reaction temperatures are not controlled.[1] Therefore, the characterization workflow must be designed not only to confirm the identity of the product but also to quantify the absence of these key reactants and byproducts.

Caption: General synthesis pathway for this compound.

Core Analytical Characterization Workflow

A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of this compound. Each technique provides a unique and complementary piece of the analytical puzzle.

Caption: Integrated workflow for purification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of hydrogen atoms, while ¹³C NMR provides information about the carbon skeleton. For this specific molecule, NMR is critical to confirm the formation of the oxime C-H, identify the aromatic protons, and observe the effect of the electron-withdrawing fluorine atom on the benzene ring.

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). Ensure the solid is fully dissolved.

-

Internal Standard: CDCl₃ typically serves as a sufficient internal reference (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).[9]

-

Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 300 MHz or higher for optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

The obtained spectra should be consistent with the expected chemical shifts and coupling patterns. The data below serves as a validation checklist.

| Technique | Expected Chemical Shifts (δ, ppm in CDCl₃) | Key Structural Assignment |

| ¹H NMR | ~8.12 - 8.13 (s, 1H) | Oxime proton (CH=N)[1][10] |

| ~7.50 - 7.60 (m, 2H) | Aromatic protons ortho to the oxime group[10] | |

| ~7.00 - 7.20 (m, 2H) | Aromatic protons meta to the oxime group[10] | |

| Variable (broad s, 1H) | Hydroxyl proton (N-OH), may exchange or be very broad[1] | |

| ¹³C NMR | ~149.3 | Oxime carbon (C=N)[10] |

| ~162.5 - 165.0 (d) | Aromatic carbon bonded to fluorine (¹JCF coupling)[10] | |

| ~128.8 - 128.9 (d) | Aromatic carbons ortho to fluorine (²JCF coupling)[10] | |

| ~115.8 - 116.0 (d) | Aromatic carbons meta to fluorine (³JCF coupling)[10] |

Trustworthiness Note: The presence of distinct doublets in the ¹³C NMR spectrum due to C-F coupling provides definitive evidence of the fluorine's presence and position on the aromatic ring, serving as an internal validation of the structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Causality: FTIR spectroscopy is an indispensable, rapid technique for confirming the presence of key functional groups. Its primary role here is to validate the successful conversion of the aldehyde's carbonyl group (C=O) into the oxime's C=N and O-H functionalities. The absence of a strong carbonyl peak from the starting material is as important as the appearance of the oxime peaks.

-

Sample Preparation: Prepare the sample as a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for a solid sample. Ensure the sample is dry to avoid interference from water O-H bands.

-

Background Scan: Perform a background scan to subtract atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| ~3200 - 3300 | O-H stretch (broad) | Confirms the hydroxyl group of the oxime[1][10] |

| ~1600 - 1610 | C=N stretch | Confirms the formation of the oxime double bond[1][10] |

| ~1511 | C=C aromatic stretch | Indicates the presence of the benzene ring[10] |

| Validation Check | Absence of a strong peak at ~1700 cm⁻¹ | Confirms consumption of the 4-fluorobenzaldehyde starting material (C=O stretch) |

Mass Spectrometry (MS)

Expertise & Causality: Mass spectrometry provides the exact molecular weight of the compound, offering definitive confirmation of its elemental composition. This technique is crucial for verifying that the desired molecule has been formed and not an unintended product of a different mass.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.

-

Ionization: Utilize Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for direct infusion.

-

Analysis: Acquire the mass spectrum. In ESI, the molecule will likely be observed as the protonated molecular ion [M+H]⁺.

| Ion | Expected m/z | Significance |

| [M]⁺˙ (EI) | 139 | Molecular ion peak corresponding to C₇H₆FNO[7] |

| [M+H]⁺ (ESI) | 140 | Protonated molecular ion |

Trustworthiness Note: High-resolution mass spectrometry (HRMS) can further increase confidence by providing a mass measurement accurate to several decimal places, allowing for the unequivocal determination of the molecular formula (Expected exact mass: 139.04334).[7]

High-Performance Liquid Chromatography (HPLC)

Expertise & Causality: While spectroscopic methods confirm identity, HPLC is the gold standard for assessing purity. For drug development professionals, quantifying purity is non-negotiable. This technique separates the target compound from any unreacted starting materials or byproducts, allowing for precise quantification.

-

System: An HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the analyte absorbs strongly (e.g., 254 nm).

-

Sample Preparation: Prepare a stock solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter.

-

Analysis: Inject 10 µL and record the chromatogram.

-

Identity: The main peak should have a consistent retention time across multiple runs.

-

Purity: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use as a synthetic intermediate, a purity of >95% is typically required.[5]

-

Validation: The method can be validated by spiking the sample with the 4-fluorobenzaldehyde starting material to confirm that the impurity peak is well-resolved from the product peak.

Safety and Handling

This compound is classified as a hazardous substance. Adherence to safety protocols is mandatory.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[11]

-

Precautions: Handle in a well-ventilated fume hood. Wear suitable protective clothing, including gloves and safety glasses.[6][11] Avoid breathing dust or mist.[11]

Conclusion

The comprehensive characterization of this compound (CAS 459-23-4) is a critical, multi-faceted process that underpins the integrity of subsequent research. A logical workflow integrating NMR for structural elucidation, FTIR for functional group verification, MS for molecular weight confirmation, and HPLC for purity quantification provides a self-validating system. By understanding the principles behind each technique and adhering to rigorous protocols, researchers and drug development professionals can ensure the quality and identity of this versatile building block, paving the way for successful and reproducible scientific outcomes.

References

- This compound - Benchchem. [benchchem.com]

- CAS 459-23-4: this compound | CymitQuimica. [cymitquimica.com]

- 4-FLUOROBENZALDOXIME - ChemBK. [chembk.com]

- This compound | 459-23-4 | FF67577 - Biosynth. [biosynth.com]

- (E)-4-Fluorobenzaldehyde oxime | 459-23-4 - Sigma-Aldrich. [sigmaaldrich.com]

- 459-23-4, this compound Formula - ECHEMI. [echemi.com]

- (E)-4-Fluorobenzaldehydeoxime(7304-35-0) 1H NMR spectrum - ChemicalBook. [chemicalbook.com]

- This compound Price

- This compound 588-95-4 wiki - Guidechem. [guidechem.com]

- Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)

- This compound - Synquest Labs. [synquestlabs.com]

- This compound | C7H6FNO | CID 6436078 - PubChem. [pubchem.ncbi.nlm.nih.gov]

- Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem. [pubchem.ncbi.nlm.nih.gov]

- Cas 459-23-4,this compound - LookChem. [lookchem.com]

- Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Inform

- 4-Fluorobenzaldehyde SDS, 459-57-4 Safety D

- 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. [cdhfinechemical.com]

- Understanding the Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Development. [ningboinno.com]

- SAFETY DATA SHEET - Sigma-Aldrich. [sigmaaldrich.com]

- This compound - SynHet. [synhet.com]

- Potential Research Areas for 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide - Benchchem. [benchchem.com]

- An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-nitrobenzaldehyde Oxime - Benchchem. [benchchem.com]

- This compound - precisionFDA. [precision.fda.gov]

- Benzaldehyde, 4-fluoro- - the NIST WebBook. [webbook.nist.gov]

- O-fluorobenzaldehyde oxime - Optional[FTIR] - Spectrum - SpectraBase. [spectrabase.com]

- Benzaldehyde, 4-fluoro- - the NIST WebBook. [webbook.nist.gov]

- A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes - Benchchem. [benchchem.com]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cas 459-23-4,this compound | lookchem [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]

- 6. chembk.com [chembk.com]

- 7. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (E)-4-Fluorobenzaldehyde oxime | 459-23-4 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. synquestlabs.com [synquestlabs.com]

A Technical Guide to 4-Fluorobenzaldehyde Oxime: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Fluorobenzaldehyde oxime (C₇H₆FNO), a pivotal chemical intermediate for researchers, medicinal chemists, and professionals in drug development. The document delineates the compound's fundamental physicochemical properties, including its molecular weight and formula, and offers a detailed, field-proven protocol for its synthesis and analytical characterization. Furthermore, it explores the compound's significance and applications as a versatile building block in organic synthesis and as a precursor in the development of novel therapeutic agents. The inclusion of a fluorine atom on the benzaldehyde scaffold significantly influences the molecule's electronic properties, metabolic stability, and reactivity, making it a compound of high interest in modern pharmaceutical research.[1][2][3]

Core Physicochemical and Structural Data

This compound is an organic compound featuring a benzene ring substituted with a fluorine atom at the para-position and an oxime functional group.[1] This structure is fundamental to its reactivity and utility in synthesis. The oxime group can exist as (E) and (Z) stereoisomers, which can influence its crystalline structure and reactivity.

The core quantitative data for this compound are summarized in the table below for ease of reference.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆FNO | [1][4][5][6] |

| Molecular Weight | 139.13 g/mol | [1][4][5][6] |

| Monoisotopic Mass | 139.043341977 Da | [4][7] |

| CAS Numbers | 459-23-4, 588-95-4, 7304-35-0 | [4][5][8][9] |

| Appearance | Colorless to pale yellow solid or liquid | [2] |

| Melting Point | 82-85 °C | [8][9][10] |

| Boiling Point | 194.9 °C (at 760 mmHg) | [8][9][11] |

| Density | ~1.14 g/cm³ | [8][9] |

| IUPAC Name | (NE)-N-[(4-fluorophenyl)methylidene]hydroxylamine | [4] |

| Common Synonyms | p-Fluorobenzaldehyde oxime, 4-Fluorobenzaldoxime | [2][5][8] |

Synthesis and Mechanistic Insights

The most prevalent and reliable synthesis of this compound involves the condensation reaction between 4-fluorobenzaldehyde and hydroxylamine.[1] This reaction proceeds via a well-understood mechanism involving nucleophilic addition to the carbonyl group, followed by dehydration to form the C=N double bond of the oxime.

Experimental Protocol: Synthesis of this compound

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Fluorobenzaldehyde (1.0 equivalent)

-

Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 equivalents)

-

Sodium hydroxide (NaOH) (1.5 equivalents)

-

Methanol or Ethanol

-

Deionized Water

-

Hydrochloric Acid (HCl), dilute solution

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 equiv.) in a suitable volume of methanol or ethanol.

-

Reagent Addition: In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride (1.2 equiv.) and sodium hydroxide (1.5 equiv.). The base is critical as it deprotonates the hydroxylamine hydrochloride salt to generate the free hydroxylamine (NH₂OH), a potent nucleophile required for the reaction.

-

Reaction: Add the aqueous hydroxylamine/NaOH solution to the stirred solution of 4-fluorobenzaldehyde. Allow the reaction to stir at a controlled temperature of 25–40°C for 2–4 hours. Progress can be monitored using Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, carefully acidify the reaction mixture with dilute HCl.[1] This step protonates the reaction medium and decreases the solubility of the oxime product, causing it to precipitate out of the solution.

-

Isolation & Purification: Collect the resulting white solid precipitate by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the final, high-purity this compound.

-

Drying: Dry the purified product under vacuum to remove all traces of solvent.

Caption: Synthesis and validation workflow for this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a combination of spectroscopic techniques is employed. This self-validating system confirms the successful formation of the target molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): In a CDCl₃ solvent, the spectrum is expected to show a characteristic singlet for the oxime proton (CH=N) around δ 8.12 ppm.[12] The aromatic protons attached to the fluorinated ring typically appear as a complex multiplet system between δ 7.00-7.60 ppm.[1][12]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will display a signal for the oxime carbon (C=N) and distinct signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (J C-F).[1][12]

-

FTIR (Fourier-Transform Infrared Spectroscopy): Key vibrational bands confirm the presence of the principal functional groups. A broad peak around 3200-3300 cm⁻¹ corresponds to the O-H stretch of the oxime, while a sharp peak around 1600 cm⁻¹ is indicative of the C=N double bond stretch.[1][12]

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a valuable precursor with significant applications in both industrial and academic research.

-

Intermediate in Organic Synthesis: The oxime functional group is highly versatile. It can be oxidized to form nitriles, reduced to yield primary amines, or participate in cycloaddition reactions, making it a key building block for a wide array of more complex organic molecules.[1][2]

-

Medicinal Chemistry and Drug Discovery: Benzaldehyde oxime derivatives are recognized for their diverse biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.[3][13] The incorporation of a fluorine atom, as in this compound, is a common strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and modulate pharmacokinetic profiles.[14] It serves as a crucial starting material for the synthesis of Active Pharmaceutical Ingredients (APIs), particularly within heterocyclic chemistry.[15] Its scaffold is actively investigated for creating novel kinase inhibitors and other therapeutic agents.[14]

-

Agrochemicals: Similar to its role in pharmaceuticals, this compound is also used as a precursor in the synthesis of modern agrochemicals, contributing to the development of targeted and effective pesticides and herbicides.[8]

Caption: Key application areas for this compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate care.

-

Hazards: The primary hazard identified is as an irritant.[5] Some sources use hazard codes Xn (Harmful) and Xi (Irritant).[8]

-

Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, with recommended storage temperatures between 2-8°C.[8][9]

Conclusion

This compound is a compound of significant scientific and commercial interest, underpinned by its well-defined molecular formula (C₇H₆FNO) and molecular weight (139.13 g/mol ). Its synthesis is straightforward and reliable, and its structure can be unequivocally confirmed through standard analytical techniques. The true value of this molecule lies in its versatility as a chemical intermediate, providing a gateway to a vast array of complex organic structures. For professionals in drug discovery and development, its fluorinated scaffold offers strategic advantages, positioning it as a key component in the ongoing search for novel and more effective therapeutic agents.

References

-

This compound | C7H6FNO | CID 6436078 - PubChem.

-

This compound - Benchchem.

-

Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem.

-

This compound - precisionFDA.

-

Cas 459-23-4,this compound - LookChem.

-

This compound 588-95-4 wiki - Guidechem.

-

[C(Z)]-4-Fluorobenzaldehyde oxime Formula - ECHEMI.

-

This compound | CAS#:7304-35-0 - Chemsrc.

-

This compound CAS#: 459-23-4 - ChemicalBook.

-

CAS 459-23-4: this compound | CymitQuimica.

-

This compound | 459-23-4 | FF67577 - Biosynth.

-

Electrochemical Tandem Synthesis of Oximes from Alcohols Using KNO3 as Nitrogen Source Mediated by Tin Microspheres in Aqueous Medium - Supporting Information.

-

This compound(459-23-4) 1H NMR spectrum - ChemicalBook.

-

Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols - Benchchem.

-

Potential Research Areas for 3-Fluoro-4-nitrobenzaldehyde Oxime: A Technical Guide - Benchchem.

-

The Role of Benzaldehyde Oxime in Modern Pharmaceutical Synthesis.

-

A Comparative Study of 3-Fluoro-4-nitrobenzaldehyde Oxime with Other Substituted Benzaldehyde Oximes - Benchchem.

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 459-23-4: this compound | CymitQuimica [cymitquimica.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. This compound | C7H6FNO | CID 6436078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzaldehyde, p-fluoro-, oxime | C7H6FNO | CID 5372466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [precision.fda.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Cas 459-23-4,this compound | lookchem [lookchem.com]

- 9. This compound CAS#: 459-23-4 [m.chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. This compound | CAS#:7304-35-0 | Chemsrc [chemsrc.com]

- 12. rsc.org [rsc.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

1H NMR and 13C NMR spectral analysis of 4-Fluorobenzaldehyde oxime

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Fluorobenzaldehyde Oxime

Authored by: A Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound (C₇H₆FNO), a versatile intermediate in pharmaceutical and agrochemical synthesis.[1][2] We will delve into the causal factors governing the observed chemical shifts and coupling constants, with a particular focus on the influence of the para-fluorine substituent and the oxime functional group. This document is intended for researchers and drug development professionals, offering field-proven insights to facilitate accurate spectral interpretation and structural verification.

Foundational Principles: Structure and Isomerism

This compound is synthesized via the condensation of 4-fluorobenzaldehyde with hydroxylamine.[1] Its structure features a fluorine atom at the para-position of a benzene ring and an oxime (-CH=N-OH) functional group. The presence of the C=N double bond introduces the possibility of geometric isomerism, leading to (E) and (Z) diastereomers. The (E)-isomer is generally the thermodynamically more stable and predominant form for aldoximes.[3] The analysis presented herein focuses on this major isomer, unless otherwise specified.

The key to interpreting the NMR spectra of this molecule lies in understanding the interplay between the electron-withdrawing fluorine atom and the electronic properties of the oxime and the aromatic ring. The ¹⁹F nucleus (spin I=1/2) couples with nearby ¹H and ¹³C nuclei, providing an additional layer of structural information that is critical for unambiguous signal assignment.

Caption: Labeled structure of (E)-4-Fluorobenzaldehyde oxime.

¹H NMR Spectral Analysis: A Detailed Interpretation

The ¹H NMR spectrum provides a wealth of information based on chemical shifts, signal multiplicities, and coupling constants. The analysis is typically performed in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4]

Causality of Chemical Shifts (δ)

-

Oxime Hydroxyl Proton (-OH): This proton typically appears as a broad singlet in a downfield region (δ 8.0 - 12.0 ppm).[5][6] Its chemical shift is highly dependent on solvent, concentration, and temperature due to its involvement in hydrogen bonding.[7][8] In DMSO-d₆, a strong hydrogen bond acceptor, this peak is often sharper and further downfield compared to its appearance in CDCl₃.[6]

-

Imine Proton (-CH=N-): This proton resonates as a sharp singlet around δ 8.1-8.2 ppm.[5][9] Its downfield position is attributed to the deshielding effect of the adjacent C=N double bond and the aromatic ring.

-

Aromatic Protons (H2/H6 and H3/H5): The para-substitution pattern gives rise to a characteristic AA'BB' system, which often simplifies to two distinct multiplets or "doublets of doublets" under first-order analysis.

-

H2/H6 (ortho to the oxime): These protons are expected around δ 7.5-7.6 ppm.[5][9] They are deshielded by the anisotropic effect of the C=N-OH group.

-

H3/H5 (meta to the oxime): These protons appear further upfield, around δ 7.0-7.1 ppm, due to the strong electron-donating effect of the para-fluorine atom.[5][9]

-

The Diagnostic Value of Spin-Spin Coupling (J)

Spin-spin coupling provides through-bond connectivity information and is critical for definitive assignments.

-

³J_HH (ortho coupling): The protons on adjacent carbons in the aromatic ring (e.g., H2 and H3) exhibit a typical ortho-coupling constant of 7-9 Hz.

-

H-F Coupling: The fluorine atom couples to the aromatic protons, providing invaluable confirmation of assignments.

-

³J_HF (ortho coupling): The coupling between the fluorine and the ortho protons (H3/H5) is typically in the range of 8-10 Hz.

-

⁴J_HF (meta coupling): The coupling between the fluorine and the meta protons (H2/H6) is smaller, generally 4-6 Hz.[10]

-

This H-F coupling further splits the aromatic signals. The H2/H6 signal will appear as a multiplet (or a doublet of triplets/doublets of doublets) due to coupling with H3/H5 (³J_HH) and the fluorine (⁴J_HF). Similarly, the H3/H5 signal will be a multiplet due to coupling with H2/H6 (³J_HH) and the fluorine (³J_HF).

Data Summary: ¹H NMR of (E)-4-Fluorobenzaldehyde Oxime

The following table summarizes representative data, which may vary slightly based on the solvent and spectrometer frequency used.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -OH | ~9.0 (variable) | br s | - |

| -CH=N- (H7) | ~8.15 | s | - |

| H2, H6 | ~7.57 | m (dd) | ³J_HH ≈ 8.5 Hz, ⁴J_HF ≈ 5.5 Hz |

| H3, H5 | ~7.09 | m (t) | ³J_HH ≈ 8.7 Hz, ³J_HF ≈ 8.7 Hz |

| (Data synthesized from sources using CDCl₃ as solvent).[5][9] |

¹³C NMR Spectral Analysis: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum is characterized by large C-F coupling constants, which serve as definitive markers for assigning the carbon signals of the fluorinated aromatic ring.

Causality of Chemical Shifts (δ)

-

Imine Carbon (-C=N-): The C7 carbon of the oxime is found in the downfield region, typically around δ 149-151 ppm.[11]

-

Aromatic Carbons:

-

C4 (C-F): This carbon experiences a strong deshielding effect from the directly attached, highly electronegative fluorine atom, placing its signal far downfield (δ ~164 ppm).

-

C1 (ipso-C): The carbon attached to the oxime group (C1) is typically found around δ 129-132 ppm.

-

C2/C6 and C3/C5: These carbons appear in the typical aromatic region. The C2/C6 carbons are adjacent to the electron-withdrawing oxime substituent, while the C3/C5 carbons are adjacent to the electron-donating fluorine. This results in distinct chemical shifts that can be predicted and assigned.

-

The Power of Carbon-Fluorine Coupling (J_CF)

The magnitude of the C-F coupling constant is directly related to the number of bonds separating the two nuclei, making it a powerful tool for assignment.[12]

-

¹J_CF: A very large coupling (240-260 Hz) is observed for the carbon directly bonded to the fluorine (C4), splitting the signal into a doublet.

-

²J_CF: The carbons ortho to the fluorine (C3/C5) show a coupling of 20-25 Hz, also resulting in a doublet.

-

³J_CF: The carbons meta to the fluorine (C2/C6) exhibit a smaller coupling of 8-10 Hz.

-

⁴J_CF: The carbon para to the fluorine (C1) shows the smallest coupling, typically 2-4 Hz.

Data Summary: ¹³C NMR of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J_CF, Hz) |

| -C=N- (C7) | ~150.0 | s | - |

| C4 | ~164.0 | d | ~252 |

| C2, C6 | ~129.0 | d | ~8.5 |

| C1 | ~129.5 | d | ~3.0 |

| C3, C5 | ~116.0 | d | ~22 |

| (Data estimated based on values for 4-fluorobenzaldehyde and related structures).[13][14] |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol is essential for obtaining high-quality, reproducible NMR data. The following steps provide a robust framework.

Caption: A standardized workflow for NMR spectral analysis.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS).

-

Ensure the sample is fully dissolved to avoid spectral artifacts.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz instrument).

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H and ¹³C frequencies.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical reference signal.[14]

-

-

¹H Data Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

¹³C Data Acquisition:

-

Set the spectral width to cover the full range of carbon signals (e.g., 0-200 ppm).

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets (which will be further split by C-F coupling).

-

Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 1024 or more).[14]

-

-

Data Processing and Analysis:

-

Apply a Fourier Transform to the Free Induction Decay (FID) to generate the spectrum.

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

Integrate the ¹H signals and analyze the multiplicities and coupling constants to assign the peaks according to the principles outlined above.

-

Conclusion

The NMR spectral analysis of this compound is a prime example of how fundamental principles of chemical shift theory and spin-spin coupling can be applied to achieve unambiguous structural confirmation. The distinct influences of the oxime functionality and, most notably, the para-fluorine substituent, provide a rich dataset. The characteristic H-F and C-F coupling patterns are not merely observational details; they are diagnostic fingerprints that validate the connectivity and electronic environment of the molecule. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently interpret these spectra, ensuring the integrity of their scientific endeavors.

References

-

Boyd, D. R., & Boylan, G. A. (Year). Solvent effects on the nitrogen NMR shieldings of some oxime systems. ResearchGate. [Link]

-

G. A. Webb. (1987). Solvent induced variations in nitrogen NMR shieldings of some oxime systems as a test of the Solvaton model of non-specific molecular interactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

National Center for Biotechnology Information. (2024). This compound. PubChem Compound Database. [Link]

-

Supporting Information for Visible-light mediated Stereospecific C(sp2)−H Difluoroalkylation of (Z)-Aldoximes. Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). Effect of solvent-solute interactions in oximes. ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). 1H NMR spectrum of oxime 6 in CDCl3 at 25 oC. The Royal Society of Chemistry. [Link]

-

Webb, G. A. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Request PDF on ResearchGate. [Link]

-

Supporting Information for Electrochemical Tandem Synthesis of Oximes from Alcohols. The Royal Society of Chemistry. [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of oximes from CNSL. ResearchGate. [Link]

-

Shender, V. V., et al. (2021). Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors. PMC - NIH. [Link]

-

da Silva, J. B. P., et al. (2019). 1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. PMC - NIH. [Link]

-

Kleinspehn, G. G., Jung, J. A., & Studniarz, S. A. (1967). Chemical shift of the hydroxyl proton of oximes in dimethyl sulfoxide. The Journal of Organic Chemistry. [Link]

-

Supporting Information for a paper on oxime preparation. The Royal Society of Chemistry. [Link]

-

Wang, Y., et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. ResearchGate. [Link]

-

LookChem. (n.d.). This compound. LookChem. [Link]

-

da Silva, J. B. P., et al. (2019). 1 J CH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. PubMed. [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Cas 459-23-4,this compound | lookchem [lookchem.com]

- 3. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. rsc.org [rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. (E)-4-Fluorobenzaldehydeoxime(7304-35-0) 1H NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. 4-Fluorobenzaldehyde(459-57-4) 13C NMR [m.chemicalbook.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the FT-IR Spectroscopic Analysis of 4-Fluorobenzaldehyde Oxime

This technical guide provides a comprehensive analysis of this compound using Fourier-Transform Infrared (FT-IR) spectroscopy. As a crucial analytical technique in synthetic chemistry and drug development, FT-IR spectroscopy offers valuable insights into the molecular structure and functional groups of a compound. This document, authored from the perspective of a Senior Application Scientist, delves into the practical and theoretical aspects of obtaining and interpreting the FT-IR spectrum of this compound, ensuring scientific integrity and providing actionable protocols.

This compound is an organic compound with the chemical formula C₇H₆FNO.[1][2] It is synthesized from 4-fluorobenzaldehyde and hydroxylamine.[1] The presence of the oxime functional group (-CH=N-OH) and the fluorine-substituted aromatic ring makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical agents.[1][2] Accurate characterization of this compound is paramount, and FT-IR spectroscopy is a primary tool for confirming its identity and purity.

Molecular Structure and Vibrational Modes

The molecular structure of this compound dictates its infrared spectrum. The key functional groups that give rise to characteristic vibrational bands are the hydroxyl (-OH) group, the carbon-nitrogen double bond (C=N) of the oxime, the nitrogen-oxygen single bond (N-O), the aromatic ring, and the carbon-fluorine (C-F) bond.

Interpretation of the FT-IR Spectrum of this compound

The FT-IR spectrum of this compound exhibits a series of absorption bands that correspond to the vibrational frequencies of its specific functional groups. The following table provides a detailed assignment of the expected characteristic peaks.

| Wavenumber (cm⁻¹) | Vibrational Mode | Description |

| 3300 - 3100 (broad) | O-H stretch | The broadness of this band is indicative of intermolecular hydrogen bonding between the oxime molecules in the solid state. [3][4][5] |

| 3100 - 3000 | Aromatic C-H stretch | These absorptions are characteristic of the C-H stretching vibrations of the benzene ring. [6][7][8] |

| ~1640 | C=N stretch | This band corresponds to the stretching vibration of the carbon-nitrogen double bond of the oxime group. [3][4][9] |

| 1605, 1511 | Aromatic C=C stretch | These bands arise from the in-plane stretching vibrations of the carbon-carbon double bonds within the aromatic ring. [6][7][8] |